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Compound of Interest

Compound Name: Ethyl 3-oxopropanoate

Cat. No.: B010250

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-oxopropanoate, also known as ethyl formylacetate, is a versatile 3-keto ester that
serves as a crucial building block in organic synthesis. Its unique structural features,
possessing both a nucleophilic a-carbon and an electrophilic carbonyl group, make it a
valuable precursor for a wide array of chemical transformations. This guide provides a
comprehensive overview of its properties, synthesis, key reactions, and applications, with a
particular focus on its role in the development of pharmaceutical agents.

Physicochemical Properties

A summary of the key physical and chemical properties of ethyl 3-oxopropanoate is
presented in the table below. This data is essential for its proper handling, storage, and use in
experimental settings.
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Property Value Reference(s)
Molecular Formula CsHsOs3 [1]

Molecular Weight 116.12 g/mol [1]

CAS Number 34780-29-5 [1]
Appearance Colorless to pale yellow liquid

Melting Point 95 °C [1]

Boiling Point 188-190 °C at 14 Torr [1]

Density 1.037 + 0.06 g/cm3 (Predicted) [1]

Refractive Index

1.401

[1]

Vapor Pressure

4.154 mmHg at 25°C

[1]

Flash Point

48.839 °C

[1]

Synthesis of Ethyl 3-oxopropanoate

The most common laboratory synthesis of ethyl 3-oxopropanoate is achieved through a

Claisen condensation reaction between ethyl acetate and diethyl carbonate using a strong

base such as sodium ethoxide.

Experimental Protocol: Claisen Condensation

Materials:

Ethyl acetate

Diethyl carbonate
Sodium ethoxide
Anhydrous diethyl ether

Dilute acetic acid
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o Saturated sodium chloride solution (brine)
e Anhydrous magnesium sulfate
Procedure:

 In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a
reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen),
a solution of sodium ethoxide in anhydrous diethyl ether is prepared.

o A mixture of ethyl acetate and diethyl carbonate is added dropwise to the stirred solution of
sodium ethoxide at a rate that maintains a gentle reflux.

 After the addition is complete, the reaction mixture is refluxed for an additional 2-3 hours to
ensure complete reaction.

e The reaction mixture is then cooled in an ice bath and neutralized by the slow addition of
dilute acetic acid.

e The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

e The combined organic layers are washed with water and then with brine, dried over
anhydrous magnesium sulfate, and filtered.

o The solvent is removed under reduced pressure, and the crude ethyl 3-oxopropanoate is
purified by vacuum distillation.
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Synthesis of Ethyl 3-oxopropanoate

Start: Prepare Sodium Ethoxide in Diethyl Ether
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Cool and Neutralize with Acetic Acid

Workup: Separation, Extraction, Washing, and Drying
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Purification: Vacuum Distillation

End: Pure Ethyl 3-oxopropanoate
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Workflow for the synthesis of Ethyl 3-oxopropanoate.
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Key Reactions and Applications in Drug
Development

Ethyl 3-oxopropanoate is a versatile intermediate in organic synthesis, primarily due to the
reactivity of its active methylene group. This allows for a variety of subsequent reactions,
including alkylations and condensations, which are fundamental in the construction of more
complex molecular architectures found in many pharmaceutical compounds.

Alkylation of Ethyl 3-oxopropanoate

The acidic a-protons of ethyl 3-oxopropanoate can be readily removed by a base to form a
stabilized enolate, which can then act as a nucleophile in an SN2 reaction with an alkyl halide.
This alkylation reaction is a powerful tool for carbon-carbon bond formation.

Materials:

Ethyl 3-oxopropanoate

o Sodium ethoxide

¢ Anhydrous ethanol

o Alkyl halide (e.g., methyl iodide, benzyl bromide)
« Dilute hydrochloric acid

» Diethyl ether

o Saturated sodium chloride solution (brine)

e Anhydrous sodium sulfate

Procedure:

e A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask
under an inert atmosphere.

» Ethyl 3-oxopropanoate is added dropwise to the stirred solution at room temperature.
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The mixture is stirred for 30-60 minutes to ensure complete formation of the enolate.

The desired alkyl halide is then added dropwise to the enolate solution. The reaction may be
stirred at room temperature or gently heated to drive it to completion, which can be
monitored by thin-layer chromatography (TLC).

Once the reaction is complete, the mixture is cooled, and the ethanol is removed under
reduced pressure.

The residue is taken up in diethyl ether and washed with dilute hydrochloric acid, water, and
brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is
evaporated to yield the crude alkylated product, which can be further purified by column
chromatography or distillation.
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Alkylation of Ethyl 3-oxopropanoate
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Reaction pathway for the alkylation of Ethyl 3-oxopropanoate.

Synthesis of Quinolones: The Gould-Jacobs Reaction

One of the most significant applications of ethyl 3-oxopropanoate and its analogs in drug
development is in the synthesis of quinolone and 4-hydroxyquinoline derivatives. Quinolones
are a major class of broad-spectrum antibiotics. The Gould-Jacobs reaction is a classic method
for constructing the quinoline ring system from an aniline and a (3-keto ester.[2]

The reaction proceeds in a series of steps:

o Condensation: The aniline reacts with an activated form of the 3-keto ester, typically an
ethoxymethylenemalonate derivative, to form an enamine intermediate.
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e Cyclization: Upon heating, the enamine undergoes an intramolecular cyclization to form a 4-
hydroxy-3-carboalkoxyquinoline.

e Saponification and Decarboxylation: The ester is then hydrolyzed to a carboxylic acid, which
upon further heating, decarboxylates to yield the final 4-hydroxyquinoline.

Materials:

e Substituted aniline

o Diethyl ethoxymethylenemalonate (or a similar 3-keto ester derivative)
e High-boiling solvent (e.g., diphenyl ether)

e Sodium hydroxide solution

e Hydrochloric acid

Procedure:

e The substituted aniline and diethyl ethoxymethylenemalonate are heated together, often
without a solvent, to form the enamine intermediate.

e The crude enamine is then added to a high-boiling solvent, such as diphenyl ether, and
heated to a high temperature (typically 240-260 °C) to effect the thermal cyclization.

 After cooling, the reaction mixture is diluted with a hydrocarbon solvent (e.g., petroleum
ether), and the precipitated 4-hydroxyquinoline-3-carboxylate is collected by filtration.

e The ester is then saponified by heating with an aqueous solution of sodium hydroxide.
e The resulting solution is acidified with hydrochloric acid to precipitate the carboxylic acid.

e The isolated 4-hydroxyquinoline-3-carboxylic acid is then heated at its melting point to
induce decarboxylation, yielding the final 4-hydroxyquinoline product.
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Gould-Jacobs Quinolone Synthesis
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Reaction pathway of the Gould-Jacobs quinolone synthesis.
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Conclusion

Ethyl 3-oxopropanoate is a cornerstone reagent in organic synthesis, offering a gateway to a
vast array of complex molecules. Its straightforward synthesis and the reactivity of its active
methylene group make it an indispensable tool for researchers and scientists, particularly in the
field of drug development where it serves as a key precursor for the synthesis of quinolone
antibiotics and other medicinally important heterocyclic compounds. The experimental
protocols and reaction pathways detailed in this guide provide a solid foundation for the
practical application of ethyl 3-oxopropanoate in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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